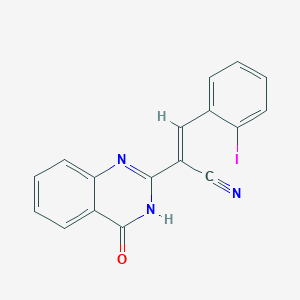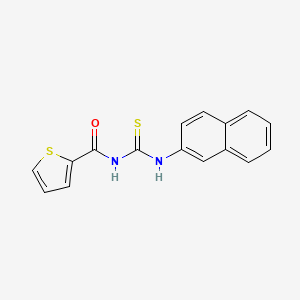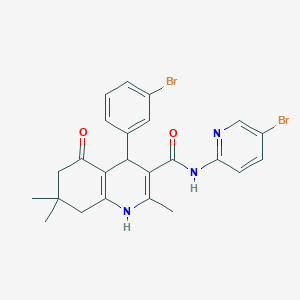![molecular formula C26H27ClN4O4S B11651334 (6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11651334.png)
(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic molecule featuring a thiadiazolo[3,2-a]pyrimidin-7-one core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazolo[3,2-a]pyrimidin-7-one core This can be achieved through the cyclization of appropriate precursors under controlled conditions
Cyclization: The initial step involves the cyclization of a suitable precursor to form the thiadiazolo[3,2-a]pyrimidin-7-one core. This is often achieved using reagents such as phosphorus oxychloride (POCl₃) under reflux conditions.
Substitution Reactions: The introduction of the 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene moiety is typically carried out through nucleophilic substitution reactions. Common reagents include sodium hydride (NaH) and dimethylformamide (DMF) as the solvent.
Condensation Reactions: The final steps involve condensation reactions to introduce the imino and propan-2-yl groups. These reactions are often facilitated by catalysts such as p-toluenesulfonic acid (PTSA) under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and dimethylphenoxy groups. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can target the imino group, converting it to an amine. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. Reagents such as bromine (Br₂) and nitric acid (HNO₃) are commonly used.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Br₂ in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Halogenated or nitrated aromatic compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound is investigated for its potential as an enzyme inhibitor. Its structural features enable it to bind to active sites of enzymes, potentially modulating their activity.
Medicine
In medicine, the compound is explored for its potential therapeutic applications, particularly as an anti-cancer or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The aromatic rings and ether linkages allow it to fit into binding pockets, while the imino and methoxy groups can form hydrogen bonds or other interactions with the target.
Comparación Con Compuestos Similares
Similar Compounds
- (6Z)-6-{4-[2-(2,4-dimethylphenoxy)ethoxy]phenyl}methylidene-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- (6Z)-6-{4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl}methylidene-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene moiety differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.
(6Z)-6-{3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C26H27ClN4O4S |
|---|---|
Peso molecular |
527.0 g/mol |
Nombre IUPAC |
(6Z)-6-[[3-chloro-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C26H27ClN4O4S/c1-14(2)25-30-31-23(28)19(24(32)29-26(31)36-25)11-17-12-20(27)22(21(13-17)33-5)35-9-8-34-18-7-6-15(3)16(4)10-18/h6-7,10-14,28H,8-9H2,1-5H3/b19-11-,28-23? |
Clave InChI |
FEQUHQLZOSCPLE-HHTSZTKCSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC)C |
SMILES canónico |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Cl)C=C3C(=N)N4C(=NC3=O)SC(=N4)C(C)C)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4E)-4-{2-[2-(2-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11651261.png)

![(5E)-3-Ethyl-5-({2-[2-(4-methylphenoxy)ethoxy]-5-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11651267.png)




![2-(1,3-benzoxazol-2-ylsulfanyl)-1-[4-(4-bromophenyl)-2,2,4-trimethyl-3,4-dihydroquinolin-1(2H)-yl]ethanone](/img/structure/B11651303.png)
![2-(4-bromophenoxy)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B11651311.png)

![3-benzyl-7-tert-butyl-2-(propan-2-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11651326.png)
![1-hydroxy-2,11-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolinium](/img/structure/B11651328.png)
![1-benzyl-5-(ethoxycarbonyl)-2-[(E)-(hydroxyimino)methyl]pyridinium](/img/structure/B11651329.png)
![N-(2-Phenylethyl)-4-propoxy-N-[(4-propoxyphenyl)sulfonyl]benzenesulfonamide](/img/structure/B11651331.png)
